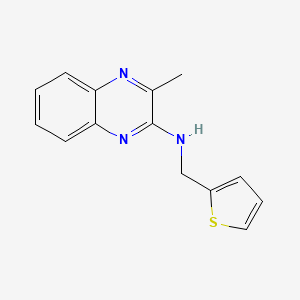
3-methyl-N-(thiophen-2-ylmethyl)quinoxalin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-N-(thiophen-2-ylmethyl)quinoxalin-2-amine, also known as MTQA, is a novel quinoxaline derivative that has caught the attention of researchers due to its potential therapeutic applications. MTQA has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied.
Mécanisme D'action
The exact mechanism of action of 3-methyl-N-(thiophen-2-ylmethyl)quinoxalin-2-amine is not fully understood, but it has been suggested that it inhibits the activity of certain enzymes involved in cancer cell growth and angiogenesis. 3-methyl-N-(thiophen-2-ylmethyl)quinoxalin-2-amine has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is important in preventing the growth and spread of cancer cells.
Biochemical and Physiological Effects:
3-methyl-N-(thiophen-2-ylmethyl)quinoxalin-2-amine has been shown to have a number of biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis, and the inhibition of angiogenesis. 3-methyl-N-(thiophen-2-ylmethyl)quinoxalin-2-amine has also been shown to inhibit the production of pro-inflammatory cytokines, which may make it useful as an anti-inflammatory agent.
Avantages Et Limitations Des Expériences En Laboratoire
3-methyl-N-(thiophen-2-ylmethyl)quinoxalin-2-amine has a number of advantages for lab experiments, including its ability to inhibit cancer cell growth and induce apoptosis. However, there are also limitations to its use, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Orientations Futures
There are a number of future directions for research on 3-methyl-N-(thiophen-2-ylmethyl)quinoxalin-2-amine, including the development of new synthesis methods, the evaluation of its potential as a therapeutic agent for other diseases, and the investigation of its mechanism of action. Further studies are also needed to determine the safety and efficacy of 3-methyl-N-(thiophen-2-ylmethyl)quinoxalin-2-amine in humans, and to develop new formulations and delivery methods for the drug.
In conclusion, 3-methyl-N-(thiophen-2-ylmethyl)quinoxalin-2-amine is a novel quinoxaline derivative that has potential therapeutic applications, particularly in the treatment of cancer. Its synthesis methods, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied, and there are a number of future directions for research on the drug.
Méthodes De Synthèse
3-methyl-N-(thiophen-2-ylmethyl)quinoxalin-2-amine can be synthesized using various methods, including the reaction of 2-chloro-3-methylquinoxaline with thiophen-2-ylmethanamine in the presence of a base. Another method involves the reaction of 2-bromo-3-methylquinoxaline with thiophen-2-ylmethanamine in the presence of a palladium catalyst. The synthesis of 3-methyl-N-(thiophen-2-ylmethyl)quinoxalin-2-amine has also been achieved using a one-pot method, where 2-bromo-3-methylquinoxaline, thiophen-2-ylmethanamine, and a palladium catalyst are added to a reaction vessel and heated under reflux.
Applications De Recherche Scientifique
3-methyl-N-(thiophen-2-ylmethyl)quinoxalin-2-amine has been studied for its potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that 3-methyl-N-(thiophen-2-ylmethyl)quinoxalin-2-amine inhibits the growth of cancer cells in vitro and in vivo, and it has been suggested that it does so by inducing apoptosis and inhibiting angiogenesis. 3-methyl-N-(thiophen-2-ylmethyl)quinoxalin-2-amine has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
3-methyl-N-(thiophen-2-ylmethyl)quinoxalin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3S/c1-10-14(15-9-11-5-4-8-18-11)17-13-7-3-2-6-12(13)16-10/h2-8H,9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYAHWELTKYDNKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(5-Bromothiophen-2-yl)methyl-methylamino]-5,6-dimethylpyridazine-4-carbonitrile](/img/structure/B7495798.png)
![N-(4-acetylphenyl)-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzamide](/img/structure/B7495814.png)
![(3-Propan-2-yl-1,2,4-oxadiazol-5-yl)methyl 4-[(4-bromophenyl)sulfonylamino]benzoate](/img/structure/B7495815.png)
![3-[[3-(1H-benzimidazol-2-yl)propanoylamino]methyl]benzamide](/img/structure/B7495822.png)

![2-Phenyl-5-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B7495834.png)
![3-[(4-Chlorophenyl)sulfonylamino]-3-thiophen-2-ylpropanoic acid](/img/structure/B7495846.png)
![1-(9H-carbazol-9-yl)-3-[4-(4-methoxybenzyl)piperazin-1-yl]propan-2-ol](/img/structure/B7495852.png)
![2-[2-[(4-chlorophenoxy)methyl]benzimidazol-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B7495857.png)
![N-[2-[4-(1,3-benzothiazol-2-ylmethyl)anilino]-2-oxoethyl]-2,2-dimethylpropanamide](/img/structure/B7495860.png)
![4-methyl-N-[1-[1-[(6-nitro-4H-1,3-benzodioxin-8-yl)methyl]benzimidazol-2-yl]ethyl]benzamide](/img/structure/B7495861.png)
![1-[4-(1-Benzyltriazole-4-carbonyl)piperazin-1-yl]-2-morpholin-4-ylethanone](/img/structure/B7495865.png)
![N-[4-(2-cyanopropan-2-yl)phenyl]cyclobutanecarboxamide](/img/structure/B7495871.png)
